

Spectroscopic Deep Dive: A Comparative Analysis of 2-Pyrazinylmethanol and Its Analogues

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Compound of Interest

Compound Name: **2-Pyrazinylmethanol**

Cat. No.: **B1266325**

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic nuances of **2-Pyrazinylmethanol** and its analogues. This report provides a comparative analysis of their spectral data, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and development.

2-Pyrazinylmethanol, a heterocyclic alcohol, and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile biological activities of the pyrazine scaffold. A thorough understanding of their spectroscopic properties is fundamental for their identification, characterization, and the development of new applications. This guide presents a comparative analysis of the spectroscopic data for **2-Pyrazinylmethanol** and its selected analogues, providing a valuable resource for researchers in the field.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **2-Pyrazinylmethanol** and its analogues. The data has been compiled from various sources and is presented to highlight the influence of substituents on the spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectral Data (δ , ppm) in CDCl_3

Compound	H-3	H-5	H-6	-CH ₂ OH	-OH	Other Protons	Reference
2-Pyrazinyl methanol	8.54 (s)	8.54 (d)	8.71 (s)	4.65 (s, 2H)	5.57 (br s)	[1]	
2-(Hydroxymethyl)-5-methylpyrazine	~7.8 (s)	-	~7.5 (s)	4.7 (s, 2H)	Broad	~2.4 (s, 3H, -CH ₃)	[2][3]

Table 2: ¹³C NMR Spectral Data (δ , ppm)

Compound	C-2	C-3	C-5	C-6	-CH ₂ OH	Other Carbons
2-Pyrazinyl ethanol	155.9	146.5	131.5	126.7	63.8	
2-(Hydroxymethyl)-5-methylpyrazine	~154	~145	~142	~143	~64	~21 (-CH ₃)

Note: Some values are predicted based on structurally similar compounds and may vary from experimental data.

Infrared (IR) Spectroscopy

Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)

Compound	O-H Stretch	C-H Stretch (Aromatic)	C=N Stretch	C-O Stretch
2-Pyrazinylmethanol	3400-3200 (broad)	3100-3000	~1590, ~1480	~1050
Pyrazine Derivatives (general)	-	3100-3000	1600-1450	-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	λ_{max} (nm)	Solvent	Reference
2-Pyrazinylmethanol	265	EtOH	[1]
Pyrazine	260, 328	Vapor	

Mass Spectrometry (MS)

Mass spectrometry of hydroxymethylpyrazines reveals characteristic fragmentation patterns that are crucial for distinguishing between positional isomers. The presence or absence of fragments corresponding to the loss of $\cdot\text{OH}$ (M-17), H_2O (M-18), and $\text{H}_2\text{O} + \text{H}\cdot$ (M-19) can provide valuable structural information.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate comparison of data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- **Instrument Setup:** Use a 400 MHz or higher NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the spectrum with a spectral width of 0-12 ppm. Use a standard 90° pulse sequence and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence with a spectral width of 0-200 ppm. A larger number of scans is typically required compared to ^1H NMR.
- **Data Processing:** Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the spectrum and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet):** Mix 1-2 mg of the solid sample with ~200 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.
- **Instrumentation:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Collect the spectrum over a range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
- **Data Analysis:** Identify and assign the characteristic absorption bands to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, methanol) to a concentration that gives a maximum absorbance between 0.2 and 0.8.
- **Instrumentation:** Use a double-beam UV-Vis spectrophotometer.

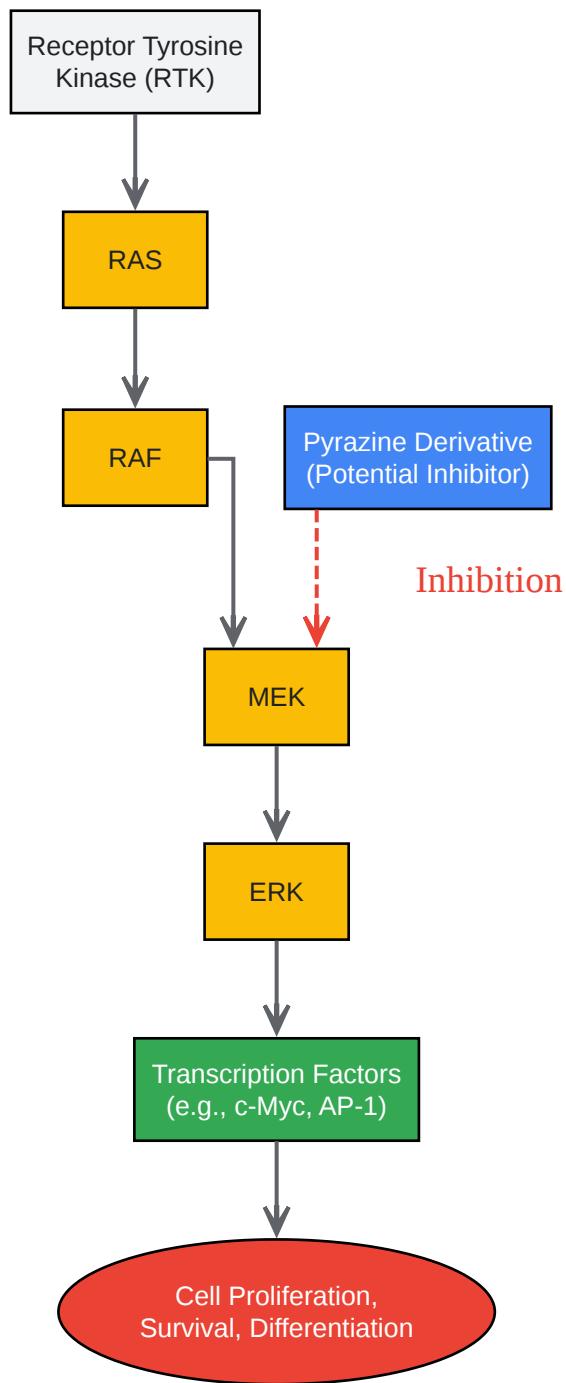
- Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Use the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_{max}).

Mass Spectrometry (MS)

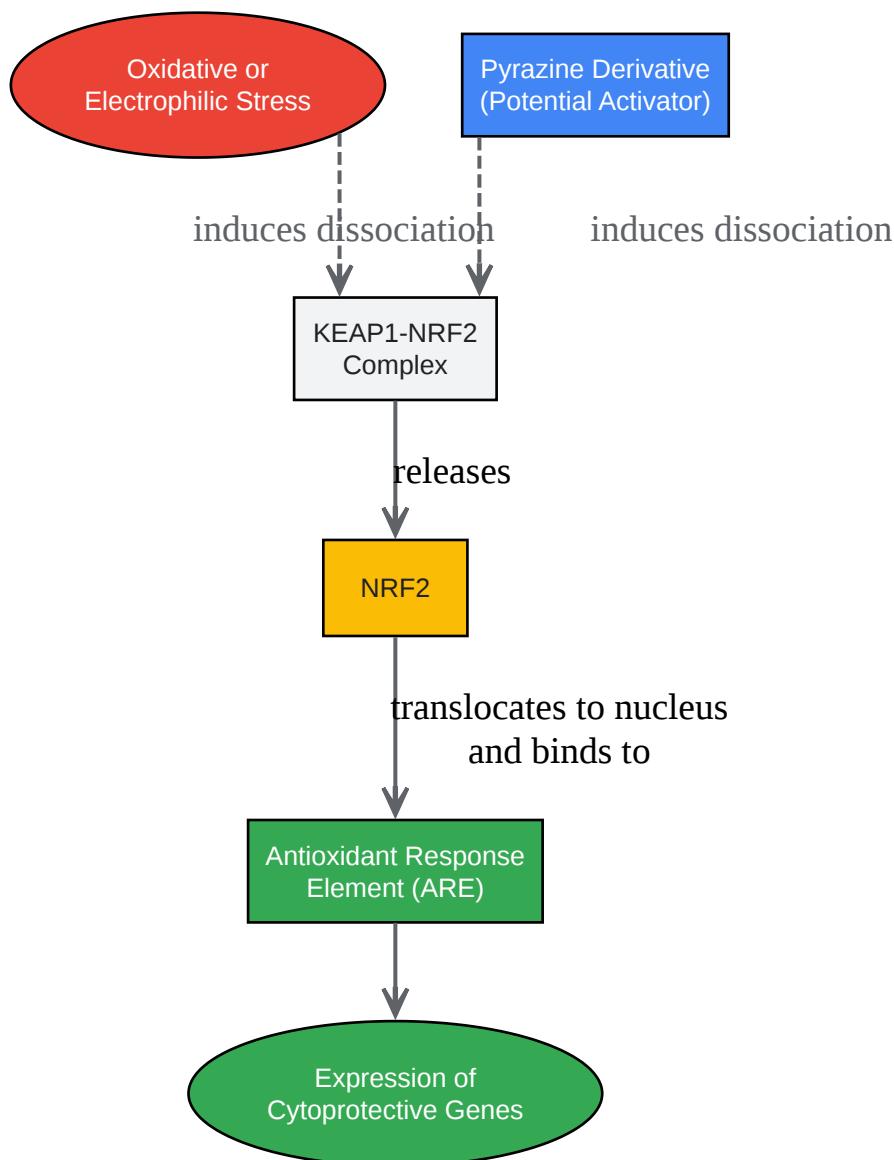
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- Analysis: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced through a gas chromatograph or a direct insertion probe.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of Signaling Pathways

Pyrazine derivatives have been shown to interact with various cellular signaling pathways, which is a key aspect of their biological activity. The following diagrams, generated using the DOT language, illustrate two important pathways potentially modulated by these compounds.

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RAS/RAF/MEK/ERK Signaling Pathway and Potential Inhibition by Pyrazine Derivatives.



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